molecular formula C5H13N3OS B1301145 4-(3-Methoxypropyl)-3-thiosemicarbazide CAS No. 71058-32-7

4-(3-Methoxypropyl)-3-thiosemicarbazide

Cat. No. B1301145
CAS RN: 71058-32-7
M. Wt: 163.24 g/mol
InChI Key: FNQQONLDFCKUTC-UHFFFAOYSA-N
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Description

Thiosemicarbazides are a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. The compound 4-(3-Methoxypropyl)-3-thiosemicarbazide, although not directly mentioned in the provided papers, can be inferred to share some characteristics with the thiosemicarbazides described in the research.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, the synthesis of 1,4-disubstituted thiosemicarbazide derivatives was achieved by reacting 3-chlorobenzoic acid hydrazide with various aryl isothiocyanates, yielding good product yields . Similarly, 2-methoxy-5-methylphenyl thiosemicarbazide was prepared using a reaction involving 2-methoxy-5-methyl aniline, ammonia, and carbon disulfide, followed by the addition of hydrazine hydrate . These methods suggest that the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide would likely follow a comparable synthetic route, involving the reaction of a suitable hydrazide with a methoxypropyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazide moiety, which can exhibit various bonding patterns depending on the substituents and the metal ions they are complexed with. For example, the ligand 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide forms complexes with manganese(II) and zinc(II) where it coordinates through the deprotonated hydrazinic nitrogen and carbonyl oxygen . The molecular structure is further influenced by the nature of the substituents, which can affect the electronic properties and conformation of the molecule.

Chemical Reactions Analysis

Thiosemicarbazides can undergo various chemical reactions, including cyclization to form heterocyclic compounds such as 1,2,4-triazoles and thiadiazoles . They can also participate in condensation reactions to yield Schiff bases and can form complexes with metal ions, as demonstrated by the synthesis of Ni(II) Schiff base complexes . These reactions are often influenced by the substituents present on the thiosemicarbazide and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are closely related to their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect their electronic properties, as seen in the pharmacological evaluation of 4-aryl-(thio)semicarbazides, where the antinociceptive activity was found to be connected with the opioid system . The antimicrobial activity of these compounds has also been linked to the nature and position of substituents . The thermal behavior of metal complexes of thiosemicarbazides has been studied using thermogravimetric analyses, revealing the final degradation products .

Scientific Research Applications

Synthesis and Biological Activities

4-Thiazolidinones and related thiosemicarbazides, such as 4-(3-Methoxypropyl)-3-thiosemicarbazide, have been extensively studied for their biological activities. They have shown significant growth inhibiting activity against various microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis (Hirpara, Parekh, & Parekh, 2003). Additionally, certain derivatives have exhibited potent anticancer properties, particularly targeting cell lines derived from human solid tumors (Kalaiarasi et al., 2018).

Antimicrobial Evaluation

Thiosemicarbazide derivatives, including those related to 4-(3-Methoxypropyl)-3-thiosemicarbazide, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a variety of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Dogan, Rollas, & Erdeniz, 1998).

Antioxidant and Anti-Inflammatory Properties

Some thiosemicarbazide derivatives exhibit significant antioxidant activities and have been studied for their potential as commercial antioxidants due to their nonmutagenic and nontoxic nature (Chetana et al., 2013). Additionally, certain compounds have demonstrated anti-inflammatory effects, which could be beneficial in the development of new therapeutic agents for inflammatory diseases (Subhashree et al., 2017).

DNA Interaction and Anticancer Potential

Research has also focused on the interaction of thiosemicarbazide derivatives with DNA and their potential anticancer effects. These compounds have shown the ability to intercalate with DNA and exhibit antiproliferative activity on various cancer cell lines, indicating their potential in cancer treatment (Channar et al., 2019).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining safe handling procedures .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include additional synthetic studies, biological testing, or the development of new materials or drugs .

properties

IUPAC Name

1-amino-3-(3-methoxypropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQONLDFCKUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365256
Record name 4-(3-Methoxypropyl)-3-thiosemicarbazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypropyl)-3-thiosemicarbazide

CAS RN

71058-32-7
Record name 4-(3-Methoxypropyl)-3-thiosemicarbazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71058-32-7
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Synthesis routes and methods I

Procedure details

The title compound was synthesized in a manner similar to that described in Example 1. 3-Methoxy-n-propyl isothiocyanate was prepared from 3-methoxy-n-propylamine and thiophosgene at high temperature and then reacted with hydrazine in pyridine to give the intermediate 4-(3-methoxy -n-propyl)-3-thiosemicarbazide. 4-(3-Methoxy-n-propyl)-3-thiosemicarbazide (1.64 g) was reacted with 1-ethyl-3-methylpyrazole-5-carboxylic acid chloride (1.73 g, prepared from the acid and oxalyl chloride) to give 2 g of 1-(1 ethyl-3-methylpyrazole-5-carbonyl)-4-(3-methoxy-n-propyl)-3-thiosemicarbazide. Treatment of 1-(1-ethyl-3-methylpyrazole-5-carbonyl)-4-(3-methoxy-n-propyl)-3-thiosemicarbazide with potassium hydroxide in ethanol gave 3-(1-ethyl-3-methylpyrazol-5-yl)-5-mercapto-4-(3-methoxy-n-propyl)-1,2,4-triazole. Reaction of the sodium salt of 3-(1-ethyl-3-methylpyrazol-5-yl)-5-mercapto-4-(3-methoxy-n-propyl)-1,2,4-triazole(0.73 g) with 2-bromo-5-nitrothiazole (0.52 g) yielded crude 3-(1 -ethyl-3-methylpyrazol-5-yl)-4-(3-methoxy-n-propyl)-5-[5-(nitrothiazol-2-yl)mercapto]-1,2,4-triazole as in Example 1. Crystallization from ethanol and water gave 0.3 g of 3-(1-ethyl-3-methylpyrazol-5-yl)-4-(3-methoxy-n-propyl)-5-[5-(nitrothiazol-2-yl)mercapto]-1,2,4-triazole, a light brown solid, MP 117°-118° C.
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Synthesis routes and methods II

Procedure details

A solution of methyl N-(3-methoxypropyl)dithiocarbamate (100.2 g) in ethanol (300 ml) was added dropwise at 3° C. over 30 minutes to a solution of hydrazine hydrate (28 g) in ethanol (200 ml). The mixture was stirred for 4.5 hours at 70° C. The reaction mixture was concentrated and to the residue were added water and diethyl ether. The diethyl ether extract was dried over magnesium sulfate and evaporated in vacuo to give pinkish oil of 4-(3-methoxypropyl)thiosemicarbazide (89.9 g).
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methyl N-(3-methoxypropyl)dithiocarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CAA Kelderman, PRWJ Davey, MT Ma, M de Veer… - Dalton …, 2022 - pubs.rsc.org
The syntheses of non-oxido/non-nitrido bis(thiosemicarbazonato)technetium(V) complexes featuring a series of alkyl and ether substituents is presented. The bis(thiosemicarbazones) …
Number of citations: 2 pubs.rsc.org

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